molecular formula C23H23N3O3S B7751683 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE

3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE

Cat. No.: B7751683
M. Wt: 421.5 g/mol
InChI Key: NHTMJPIVPMVGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE is a complex organic compound that features a benzofuran moiety, a benzothieno triazine core, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothieno triazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzothieno triazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE : Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
  • 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(METHYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE : Contains a methyl group instead of a tert-butyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the tert-butyl group in 3-[2-(1-BENZOFURAN-2-YL)-2-OXOETHYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE imparts unique steric and electronic properties, which can influence its reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-23(2,3)14-8-9-15-19(11-14)30-21-20(15)22(28)26(25-24-21)12-16(27)18-10-13-6-4-5-7-17(13)29-18/h4-7,10,14H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMJPIVPMVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.